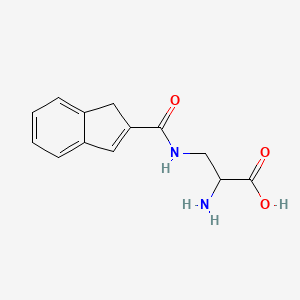
2-Amino-3-(1H-indene-2-carboxamido)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(1H-indene-2-carboxamido)propanoic acid is a compound that belongs to the class of amino acids It features an indene ring structure, which is a bicyclic compound consisting of a benzene ring fused to a cyclopentene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(1H-indene-2-carboxamido)propanoic acid typically involves the reaction of indene derivatives with amino acids under specific conditions. One common method involves the condensation of indene-2-carboxylic acid with an amino acid derivative in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-3-(1H-indene-2-carboxamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indene ring can be oxidized to form indanone derivatives.
Reduction: Reduction of the carboxamide group can yield corresponding amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indanone derivatives, while substitution can introduce halogen or nitro groups onto the indene ring.
Aplicaciones Científicas De Investigación
2-Amino-3-(1H-indene-2-carboxamido)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-(1H-indene-2-carboxamido)propanoic acid involves its interaction with specific molecular targets. The indene ring structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways by modulating the activity of key proteins involved in signal transduction .
Comparación Con Compuestos Similares
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: Shares a similar indene ring structure but differs in the position and type of functional groups.
a-(Fmoc-amino)-2,3-dihydro-1H-indene-2-propanoic acid: Another indene derivative with different substituents on the indene ring.
Uniqueness: 2-Amino-3-(1H-indene-2-carboxamido)propanoic acid is unique due to its specific combination of an amino acid moiety with an indene ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C13H14N2O3 |
|---|---|
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
2-amino-3-(1H-indene-2-carbonylamino)propanoic acid |
InChI |
InChI=1S/C13H14N2O3/c14-11(13(17)18)7-15-12(16)10-5-8-3-1-2-4-9(8)6-10/h1-5,11H,6-7,14H2,(H,15,16)(H,17,18) |
Clave InChI |
LZAHALZECHAYSI-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C=C1C(=O)NCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


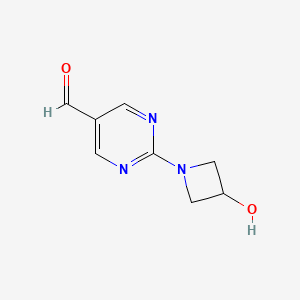
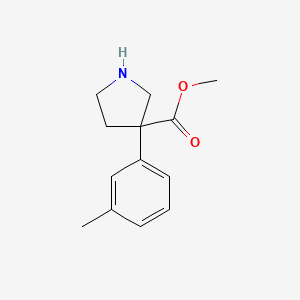
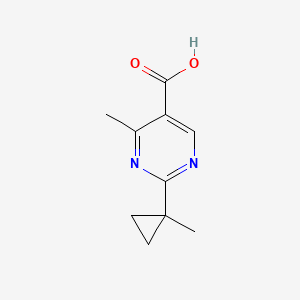
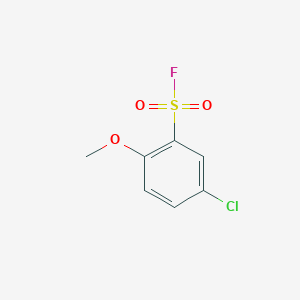
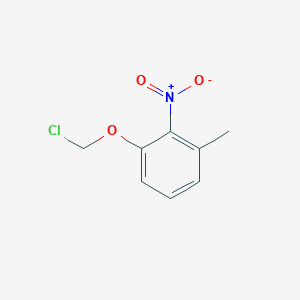
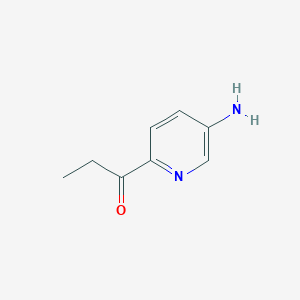
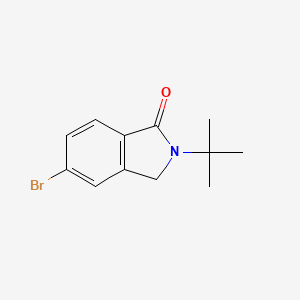
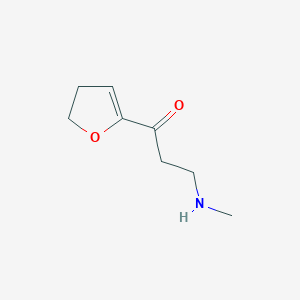
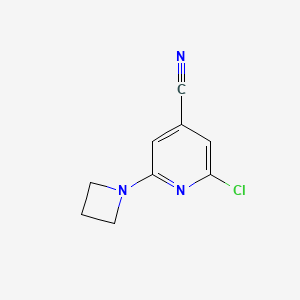
![4-[1-(Aminomethyl)cyclopropyl]oxepan-4-ol](/img/structure/B13177318.png)
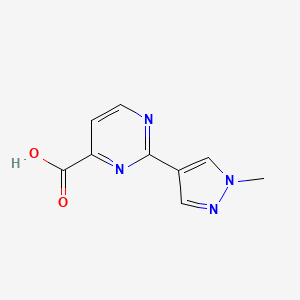
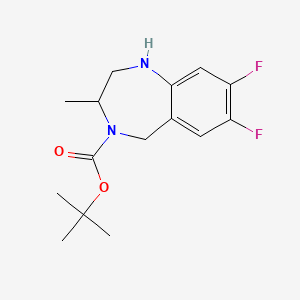
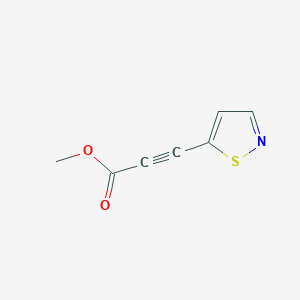
![3-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one](/img/structure/B13177348.png)
